molecular formula C8H4BrNO2S B8471209 3-Bromothieno[2,3-c]pyridine-2-carboxylic acid

3-Bromothieno[2,3-c]pyridine-2-carboxylic acid

Cat. No. B8471209
M. Wt: 258.09 g/mol
InChI Key: OSZRLYFOSBISIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08378104B2

Procedure details

To a cooled (0° C.) mixture of 3-bromothieno[2,3-c]pyridine-2-carboxylic acid (50 mg, 0.19 mmol), DCM (1 mL) and DMF (10 μL, 0.1 mmol) was added oxalyl chloride (29 μL, 0.34 mmol). The ice bath was removed and the mixture was stirred at room temperature for 1 h. Oxalyl chloride (29 μL, 0.34 mmol) was added again and the mixture was stirred at room temperature for 1 h. The solvent was evaporated and THF (1 mL) was added. Ammonium hydroxide (0.7 mL, 20 mmol) was added to the mixture and stirred at room temperature for 1 h. The precipitate was filtered and washed with DCM and used without further purification. 1H NMR (400 MHz, CD3OD): δ 9.20-9.27 (m, 1 H), 8.61 (d, J=5.8 Hz, 1 H), 7.89 (dd, J=5.7, 0.9 Hz, 1 H); MS (ESI): 257.33, 259.35 [M+H]+; HPLC tR=0.52 min (HPLC: Analytical—2 min).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
10 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
29 μL
Type
reactant
Reaction Step Two
Quantity
29 μL
Type
reactant
Reaction Step Three
Quantity
0.7 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[S:4][C:3]=1[C:11]([OH:13])=O.C[N:15](C=O)C.C(Cl)(=O)C(Cl)=O.[OH-].[NH4+]>C(Cl)Cl>[Br:1][C:2]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[S:4][C:3]=1[C:11]([NH2:15])=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
BrC1=C(SC2=CN=CC=C21)C(=O)O
Name
Quantity
10 μL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
29 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
29 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0.7 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
THF (1 mL) was added
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
used without further purification
CUSTOM
Type
CUSTOM
Details
HPLC tR=0.52 min (HPLC: Analytical—2 min)
Duration
2 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=C(SC2=CN=CC=C21)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.